Oxane-3-carbohydrazide hydrochloride

Description

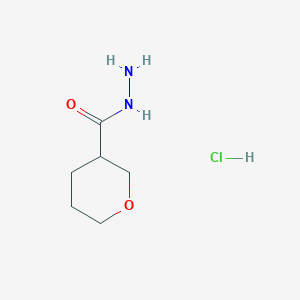

Oxane-3-carbohydrazide hydrochloride is a carbohydrazide derivative featuring a tetrahydrofuran (oxane) ring substituted at the 3-position with a carbohydrazide (-CONHNH₂) group, followed by salt formation with hydrochloric acid. The hydrochloride salt enhances stability and solubility, typical of hydrazine derivatives .

Properties

Molecular Formula |

C6H13ClN2O2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

oxane-3-carbohydrazide;hydrochloride |

InChI |

InChI=1S/C6H12N2O2.ClH/c7-8-6(9)5-2-1-3-10-4-5;/h5H,1-4,7H2,(H,8,9);1H |

InChI Key |

CWDAYFMOAOOWJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C(=O)NN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxane-3-carbohydrazide hydrochloride typically involves the reaction of dimethyl carbonate with hydrazine hydrate . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the slow evaporation method to culture single crystals, which are then analyzed using X-ray diffraction techniques to determine their molecular and crystal structures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in bulk quantities and is available for research and pharmaceutical testing .

Chemical Reactions Analysis

Types of Reactions

Oxane-3-carbohydrazide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to form hydrazine derivatives.

Substitution: The hydrazide group can participate in substitution reactions, forming various hydrazone derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include aldehydes, ketones, and other electrophiles. The reactions are typically carried out in organic solvents under controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include hydrazones, quinazolines, and Schiff bases. These products are of significant interest in medicinal chemistry due to their broad spectrum of biological activities .

Scientific Research Applications

Oxane-3-carbohydrazide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxane-3-carbohydrazide hydrochloride involves its interaction with various molecular targets. The hydrazide group can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This makes the compound a potent inhibitor of certain biological processes . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between Oxane-3-carbohydrazide hydrochloride and related compounds:

Physicochemical Properties

- Solubility : The hydrochloride salt of Oxane-3-carbohydrazide improves aqueous solubility compared to neutral carbohydrazides, similar to methylhexanamine hydrochloride .

- Stability : Hydrazide derivatives are prone to hydrolysis under basic conditions. Stability is enhanced in acidic media, as seen in amitriptyline hydrochloride formulations .

- Analytical Detection : RP-HPLC methods validated for hydrochlorides (e.g., dosulepin hydrochloride ) could be adapted for quantifying this compound.

Key Research Findings and Data Gaps

- Structural Diversity : Substitution at the oxane ring (e.g., imidazole in vs. naphthyl in ) significantly alters bioactivity and physicochemical behavior.

- Safety Profile: Limited SDS data exist for this compound, but analogous hydrochlorides (e.g., 3-fluoro Deschloroketamine hydrochloride) recommend storage at -20°C and handling precautions .

- Analytical Challenges : Differentiation of stereoisomers (e.g., rac-(2R,3R) vs. other configurations) requires chiral chromatography, as demonstrated for ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride .

Biological Activity

Oxane-3-carbohydrazide hydrochloride, a compound with the molecular formula CHClNO, is a hydrazide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Oxane Ring : The oxane structure is typically synthesized through cyclization reactions involving suitable precursors.

- Introduction of the Carbohydrazide Group : This is achieved by reacting hydrazine with an appropriate carbonyl compound.

- Hydrochloride Formation : The final product is obtained by converting the free base into its hydrochloride form through reaction with hydrochloric acid.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Modulation : The compound can inhibit or activate specific enzymes through binding interactions, which can lead to altered metabolic pathways.

- Receptor Interaction : It may bind to cellular receptors, influencing signaling pathways that regulate cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially through disruption of microbial cell membranes or inhibition of metabolic processes.

Antimicrobial Properties

Research indicates that this compound shows promise as an antimicrobial agent. In vitro studies have demonstrated effectiveness against a range of pathogens, including bacteria and fungi.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Gram-positive bacteria | 32 µg/mL | |

| Gram-negative bacteria | 64 µg/mL | |

| Fungi | 16 µg/mL |

Case Studies

- In Vivo Efficacy : A study conducted on mice infected with Staphylococcus aureus showed that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. The survival rate increased by 40% in treated groups within a week post-infection.

- Toxicity Assessment : Toxicity studies revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for potential clinical applications.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of Oxane derivatives, revealing that modifications in the hydrazide moiety can enhance biological activity. Compounds with electron-withdrawing groups on the aromatic ring exhibited increased potency against microbial strains.

Table of Structure-Activity Relationships

| Compound Variant | Structural Modification | Biological Activity (MIC) |

|---|---|---|

| Base Compound | None | 64 µg/mL |

| Variant A | Nitro group | 32 µg/mL |

| Variant B | Halogen substitution | 16 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.